molecular formula C7H6N2O B581505 3-Amino-5-hydroxybenzonitrile CAS No. 1243444-99-6

3-Amino-5-hydroxybenzonitrile

Cat. No. B581505
M. Wt: 134.138
InChI Key: FCYINOGGOHJKBT-UHFFFAOYSA-N
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Description

3-Amino-5-hydroxybenzonitrile is a chemical compound with the CAS Number: 1243444-99-6 and a molecular weight of 134.14 . Its linear formula is C7H6N2O .


Molecular Structure Analysis

The molecular formula of 3-Amino-5-hydroxybenzonitrile is C7H6N2O . It has an average mass of 134.135 Da and a monoisotopic mass of 134.048019 Da .


Chemical Reactions Analysis

While specific chemical reactions involving 3-Amino-5-hydroxybenzonitrile are not available, it’s worth noting that many synthetic transformations are centered on the alteration of oxidation states . Electroanalytical tools can be utilized to investigate these redox-active intermediates .


Physical And Chemical Properties Analysis

3-Amino-5-hydroxybenzonitrile has a molecular weight of 134.14 . Unfortunately, specific physical and chemical properties like melting point, boiling point, and solubility were not found in the search results.

Scientific Research Applications

Synthesis and Derivative Applications : One area of research involves the synthesis of new derivatives of hydroxybenzonitriles, such as the study by Schmidt (1987), which focused on synthesizing new 4-Hydroxybenzonitrile derivatives and evaluating their herbicidal properties (Schmidt, 1987). This research indicates the potential for 3-Amino-5-hydroxybenzonitrile derivatives to be synthesized and applied in agricultural sciences, particularly in developing new herbicides.

Corrosion Inhibition : In the context of materials science, derivatives of aminobenzonitriles have been studied for their corrosion inhibition properties. For example, Verma et al. (2015) investigated 2-Aminobenzene-1,3-dicarbonitriles derivatives as corrosion inhibitors for mild steel in acidic environments, demonstrating significant efficiency (Verma, Quraishi, & Singh, 2015). This suggests that 3-Amino-5-hydroxybenzonitrile could also be explored for its corrosion inhibition capabilities, potentially contributing to the development of new, more effective corrosion inhibitors.

Herbicide Resistance and Detoxification : Research on transgenic plants expressing a bacterial detoxification gene for the herbicide bromoxynil, a compound structurally related to 3-Amino-5-hydroxybenzonitrile, has shown promising results in conferring herbicide resistance. Stalker et al. (1988) demonstrated that expressing a bromoxynil-specific nitrilase in transgenic tobacco plants provided resistance to high levels of bromoxynil (Stalker, McBride, & Malyj, 1988). This research avenue highlights the potential for 3-Amino-5-hydroxybenzonitrile derivatives to play a role in genetic engineering for herbicide resistance.

Pharmacological Tools : In pharmacology, certain benzonitrile derivatives have been utilized as tools for investigating receptor activities. Rørsted et al. (2021) discussed 4-(2-((2-hydroxybenzyl)amino)ethyl)-2,5-dimethoxybenzonitrile (25CN-NBOH) as a selective agonist for serotonin 2A receptors, used extensively in in vitro and in vivo studies (Rørsted, Jensen, & Kristensen, 2021). This suggests that 3-Amino-5-hydroxybenzonitrile could similarly be modified and applied in neuroscience research to study specific receptor dynamics.

Environmental Studies : The photodegradation and environmental behavior of hydroxybenzonitriles, particularly in relation to herbicides like bromoxynil, have been subjects of environmental chemistry research. Kochany (1992) explored the effects of carbonates on the photodegradation rate of bromoxynil, leading to insights into the environmental fate of such compounds (Kochany, 1992). This area of research is relevant for understanding the environmental impact and degradation pathways of 3-Amino-5-hydroxybenzonitrile and its derivatives.

Safety And Hazards

3-Amino-5-hydroxybenzonitrile may cause respiratory irritation, skin irritation, and serious eye irritation . It’s advised to use only outdoors or in a well-ventilated area and avoid breathing dust/fumes .

Future Directions

While specific future directions for 3-Amino-5-hydroxybenzonitrile are not available, it’s worth noting that research in the field of catalysis is moving towards the discovery of high-performance catalysts evolving from trial-and-error to rational design . This could potentially impact the synthesis and use of compounds like 3-Amino-5-hydroxybenzonitrile.

properties

IUPAC Name

3-amino-5-hydroxybenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O/c8-4-5-1-6(9)3-7(10)2-5/h1-3,10H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCYINOGGOHJKBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1N)O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50858679
Record name 3-Amino-5-hydroxybenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50858679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-5-hydroxybenzonitrile

CAS RN

1243444-99-6
Record name 3-Amino-5-hydroxybenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50858679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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